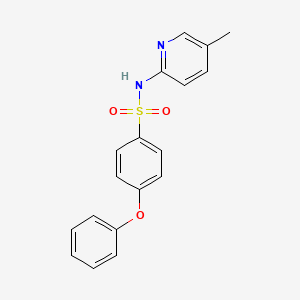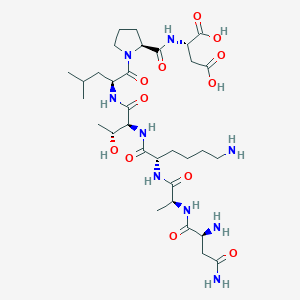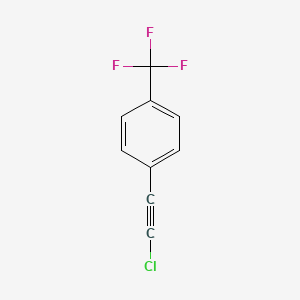
1-(Chloroethynyl)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloroethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloroethynyl group and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroethynyl)-4-(trifluoromethyl)benzene typically involves the introduction of the chloroethynyl and trifluoromethyl groups onto a benzene ring. One common method includes the reaction of 4-(trifluoromethyl)benzene with chloroacetylene under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
化学反应分析
Types of Reactions: 1-(Chloroethynyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chloroethynyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
1-(Chloroethynyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is utilized in the production of agrochemicals and functional materials.
作用机制
The mechanism by which 1-(Chloroethynyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The chloroethynyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context.
相似化合物的比较
1-(Chloroethynyl)-4-(trifluoromethyl)benzene: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethylbenzenes and trifluoromethylstyrenes.
Unique Features: The presence of both chloroethynyl and trifluoromethyl groups makes this compound unique, as it combines the reactivity of both functional groups, leading to diverse chemical behavior and applications.
属性
CAS 编号 |
873079-75-5 |
|---|---|
分子式 |
C9H4ClF3 |
分子量 |
204.57 g/mol |
IUPAC 名称 |
1-(2-chloroethynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H |
InChI 键 |
QVOCNTXIHXBJFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


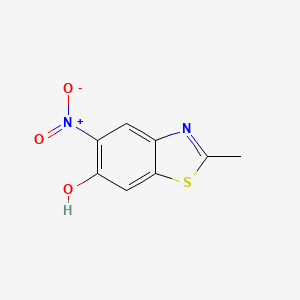
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
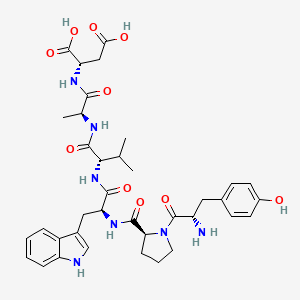
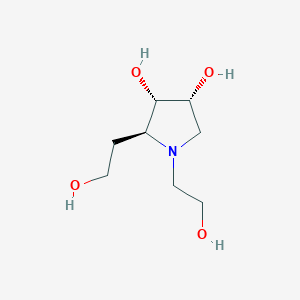


![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
